(R)-2-(2,5-Dimethylphenyl)piperidine chemical properties and structure
(R)-2-(2,5-Dimethylphenyl)piperidine chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of (R)-2-(2,5-Dimethylphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: The Significance of Chiral Piperidines in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation, which is critical for specific interactions with biological targets. The introduction of chirality, as in the case of (R)-2-(2,5-Dimethylphenyl)piperidine, further enhances its utility, allowing for the fine-tuning of pharmacological activity and the reduction of off-target effects. This guide provides a comprehensive technical overview of the chemical properties, structure, and synthesis of (R)-2-(2,5-Dimethylphenyl)piperidine, a valuable chiral building block for the development of novel therapeutics.
Molecular Structure and Stereochemistry
(R)-2-(2,5-Dimethylphenyl)piperidine is a chiral secondary amine. Its structure consists of a saturated six-membered piperidine ring with a 2,5-dimethylphenyl group attached to the carbon atom at the 2-position. The "(R)" designation specifies the absolute configuration at the stereocenter (the C2 carbon of the piperidine ring).
Conformational Analysis
The piperidine ring typically adopts a chair conformation to minimize steric strain. In 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The conformational preference is influenced by steric and electronic factors. For 2-arylpiperidines, the equatorial conformation is generally favored to avoid 1,3-diaxial interactions between the aryl group and the axial hydrogens on the piperidine ring.
The nitrogen atom of the piperidine ring also has a lone pair of electrons, which can be oriented either axially or equatorially. Nitrogen inversion is a rapid process at room temperature, leading to an equilibrium between the two conformers.
Caption: Conformational equilibrium of the piperidine ring.
Physicochemical Properties
| Property | Estimated/Computed Value | Source |
| Molecular Formula | C₁₃H₁₉N | - |
| Molecular Weight | 189.30 g/mol | [2] |
| Appearance | Colorless to pale yellow oil or low melting solid | |
| Boiling Point | ~250-270 °C (at 760 mmHg) | Estimated |
| Melting Point | Not available | |
| Solubility | Soluble in most organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Slightly soluble in water. | |
| pKa (of the conjugate acid) | ~10-11 | Estimated |
| LogP | ~3.0-3.5 | Estimated |
| Computed XLogP3-AA | 2.9 | [2] |
Note: The boiling point, solubility, and pKa are estimations based on the properties of similar compounds such as 2-methylpiperidine and other 2-arylpiperidines.[3]
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (R)-2-(2,5-Dimethylphenyl)piperidine can be approached in two primary ways: synthesis of the racemic mixture followed by chiral resolution, or an asymmetric synthesis that directly yields the desired enantiomer.
Synthesis of Racemic 2-(2,5-Dimethylphenyl)piperidine
A common method for the synthesis of 2-arylpiperidines involves the reduction of the corresponding 2-arylpyridine.
Caption: General synthetic route to racemic 2-arylpiperidines.
Chiral Resolution using Diastereomeric Salt Formation
A classical and effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.[4][5][6] Tartaric acid is a commonly used resolving agent due to its availability in both enantiomeric forms and its ability to form crystalline salts.[4]
Experimental Protocol: Resolution of (±)-2-(2,5-Dimethylphenyl)piperidine
-
Salt Formation:
-
Dissolve one equivalent of racemic 2-(2,5-dimethylphenyl)piperidine in a suitable solvent (e.g., methanol or ethanol).
-
To this solution, add a solution of 0.5 equivalents of L-(+)-tartaric acid in the same solvent. The use of a half-equivalent of the resolving agent can sometimes lead to a more efficient resolution.[6]
-
Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration. These crystals will be enriched in one of the diastereomeric salts (e.g., the (R)-amine-L-tartrate salt).
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
-
Liberation of the Free Amine:
-
Suspend the crystalline salt in water and add a base (e.g., 10% NaOH solution) until the pH is basic (pH > 10).
-
Extract the free amine into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-2-(2,5-Dimethylphenyl)piperidine.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a derivative with a chiral auxiliary and analyzing by NMR spectroscopy.
-
Asymmetric Synthesis Approaches
Modern synthetic methods offer direct routes to enantiomerically enriched 2-arylpiperidines. These methods often provide high levels of stereocontrol and can be more efficient than classical resolution.
-
From Chiral Lactams: The cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol can produce chiral bicyclic lactams. Stereoselective reduction of these lactams can then yield the desired enantiomer of the 2-arylpiperidine.[7][8]
-
Catalytic Dynamic Resolution: This technique involves the in-situ racemization of the starting material while one enantiomer is selectively transformed into the product. The catalytic dynamic resolution of N-Boc-2-lithiopiperidine has been successfully applied to the synthesis of 2-arylpiperidines.[9]
-
Kinetic Resolution: A chiral reagent or catalyst can be used to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. The kinetic resolution of N-Boc-2-arylpiperidines using a chiral base like n-BuLi/(-)-sparteine is a well-established method.[10]
Spectroscopic Analysis
¹H NMR Spectroscopy
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Aromatic Protons: The three protons on the 2,5-dimethylphenyl ring will appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to their substitution pattern, they will likely show distinct multiplicities (e.g., a singlet, a doublet, and a doublet of doublets).
-
Piperidine Protons: The protons on the piperidine ring will appear in the aliphatic region (typically δ 1.0-3.5 ppm). The proton at the C2 position, being adjacent to the aromatic ring and the nitrogen atom, will be deshielded and will likely appear as a multiplet. The protons on carbons C3, C4, and C5 will give rise to complex, overlapping multiplets. The protons on C6, adjacent to the nitrogen, will also be deshielded.
-
N-H Proton: The proton on the nitrogen atom will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
Methyl Protons: The two methyl groups on the aromatic ring will each appear as a singlet in the region of δ 2.0-2.5 ppm.
¹³C NMR Spectroscopy
-
Aromatic Carbons: The six carbons of the dimethylphenyl ring will appear in the aromatic region (typically δ 120-150 ppm). The two carbons bearing the methyl groups and the carbon attached to the piperidine ring will be quaternary and will likely have lower intensities.
-
Piperidine Carbons: The five carbons of the piperidine ring will appear in the aliphatic region (typically δ 20-60 ppm). The C2 carbon will be the most deshielded of the piperidine ring carbons due to the attachment of the aryl group.
-
Methyl Carbons: The carbons of the two methyl groups will appear at high field (typically δ 15-25 ppm).
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic medium to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: Bands in the region of 1600-1450 cm⁻¹ will indicate the presence of the aromatic ring.
-
C-N Stretch: A C-N stretching vibration is expected in the region of 1250-1020 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 189 would be expected. Common fragmentation patterns for 2-substituted piperidines involve the loss of the substituent at the 2-position and cleavage of the piperidine ring. The base peak is often due to the formation of a stable iminium ion.
Applications in Drug Development
The 2-arylpiperidine motif is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The specific stereochemistry at the 2-position is often crucial for high-affinity binding to the target protein. (R)-2-(2,5-Dimethylphenyl)piperidine serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications in areas such as:
-
Neuroscience: As ligands for various receptors and transporters in the central nervous system.
-
Oncology: As components of kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: As scaffolds for antiviral and antibacterial compounds.
The 2,5-dimethylphenyl substitution provides a specific steric and electronic profile that can be exploited to achieve desired potency and selectivity for a given biological target.
Conclusion
(R)-2-(2,5-Dimethylphenyl)piperidine is a chiral building block with significant potential in the field of drug discovery and development. While specific experimental data for this compound is limited, its chemical properties and structure can be reliably inferred from related compounds. The synthetic strategies outlined in this guide, particularly those involving chiral resolution and asymmetric synthesis, provide a clear path for its preparation in an enantiomerically pure form. The well-defined three-dimensional structure and favorable physicochemical properties of the 2-arylpiperidine scaffold make (R)-2-(2,5-Dimethylphenyl)piperidine a valuable tool for the design and synthesis of next-generation therapeutics.
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